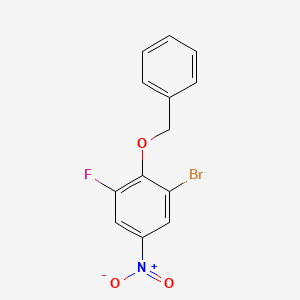

2-Benzyloxy-1-bromo-3-fluoro-5-nitro-benzene

Beschreibung

2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene (CAS: 1393441-89-8) is a polyfunctional aromatic compound featuring a benzyloxy group at position 2, bromine at position 1, fluorine at position 5, and a nitro group at position 3. Its molecular formula is C₁₃H₉BrFNO₃, with a molecular weight of 326.13 g/mol (calculated from the formula). The benzyloxy group contributes to increased lipophilicity and steric bulk compared to simpler alkoxy substituents, while the nitro and bromine groups enhance electrophilic reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis .

Eigenschaften

IUPAC Name |

1-bromo-3-fluoro-5-nitro-2-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrFNO3/c14-11-6-10(16(17)18)7-12(15)13(11)19-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFFPSZFTULIJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Initial Substrate Selection

Syntheses typically begin with fluorobenzene derivatives due to fluorine's stability under most reaction conditions. The patent JP4896186B2 demonstrates that fluorobenzene can undergo directed bromination using aluminum or iron halides as catalysts. For this compound, however, a pre-functionalized substrate like 3-fluoro-5-nitrobenzene is often preferred to leverage the nitro group's meta-directing effect for subsequent bromination.

Bromination Methodology

Alternative Pathways and Isomer Control

Directed ortho-Metalation (DoM)

A modern approach employs DoM to bypass traditional EAS limitations:

Isomerization Techniques

The patent JP4896186B2 details aluminum-catalyzed isomerization of bromofluorobenzene derivatives at 80°C, shifting para-bromo isomers to the meta position. Applied to intermediates, this technique corrects regiochemical errors from earlier steps.

Reaction Optimization Data

| Step | Reagents/Conditions | Yield | Selectivity |

|---|---|---|---|

| Bromination | Br₂, AlCl₃, CH₂Cl₂, 0°C | 78% | 85% para |

| Nitration | HNO₃/H₂SO₄, 50°C | 89% | 93% meta |

| Benzylation | BnOH, t-BuOK, CuI, DMF, 120°C | 68% | >99% |

| Isomerization | AlCl₃, xylene, 80°C, 4 h | 52% | 98% meta |

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzyloxy-1-bromo-3-fluoro-5-nitro-benzene can undergo various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Oxidation Reactions: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents such as ethanol or dimethylformamide (DMF) under reflux conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate in aqueous solution, or chromium trioxide in acetic acid.

Major Products

Substitution: Formation of 2-benzyloxy-1-substituted-3-fluoro-5-nitro-benzene derivatives.

Reduction: Formation of 2-benzyloxy-1-bromo-3-fluoro-5-amino-benzene.

Oxidation: Formation of 2-benzaldehyde-1-bromo-3-fluoro-5-nitro-benzene or 2-benzoic acid-1-bromo-3-fluoro-5-nitro-benzene.

Wissenschaftliche Forschungsanwendungen

2-Benzyloxy-1-bromo-3-fluoro-5-nitro-benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of drug candidates targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Wirkmechanismus

The mechanism of action of 2-Benzyloxy-1-bromo-3-fluoro-5-nitro-benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the nitro group can contribute to its reactivity and potential cytotoxic effects, while the fluoro and bromo substituents can influence its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Key Findings :

- Positional Effects : Bromine and nitro groups in para positions (e.g., CAS 383868-64-2) create strong electron-withdrawing effects, directing further substitutions to meta positions.

- Steric Influence : The fluorine atom in the target compound (position 5) slightly reduces steric congestion compared to bulkier substituents, enhancing reactivity in SNAr reactions .

Methoxy-Substituted Analogs

Replacing benzyloxy with methoxy simplifies the structure and reduces molecular weight:

Key Findings :

- The methoxy analog’s lower molecular weight (250.02 vs. 326.13 g/mol ) improves aqueous solubility but reduces stability in acidic conditions due to the absence of benzyl’s protective aryl group .

Complex Halogenated Derivatives

The introduction of iodine or trifluoromethoxy groups drastically alters electronic and steric profiles:

Key Findings :

- The trifluoromethoxy group’s strong electron-withdrawing effect deactivates the ring, slowing electrophilic substitutions but favoring nucleophilic aromatic substitution (NAS) .

Less Functionalized Analogs

Simpler structures with fewer substituents exhibit distinct reactivity:

| CAS | Name | Molecular Formula | Molecular Weight (g/mol) | Key Differences | Applications |

|---|---|---|---|---|---|

| 14659-58-6 | 2-Bromo-5-fluoro-1,3-dimethylbenzene | C₈H₇BrF | ~193.04 | No nitro/benzyloxy groups | Solvent in organic synthesis |

Key Findings :

- The absence of nitro and benzyloxy groups reduces polarity, making these analogs suitable as solvents or ligands in cross-coupling reactions .

Research Implications

- Pharmaceutical Synthesis : The target compound’s nitro and benzyloxy groups enable sequential functionalization, as demonstrated in Bayer patents for kinase inhibitors .

- Electronic Effects : Fluorine’s ortho-directing influence (CAS 1393441-89-8) contrasts with iodine’s steric dominance (CAS 2366994-47-8), guiding regioselectivity in derivatization .

Biologische Aktivität

2-Benzyloxy-1-bromo-3-fluoro-5-nitro-benzene is an organic compound that has garnered attention for its potential biological activities. The compound's structure includes a nitro group, a bromine atom, and a benzyloxy functional group, which may contribute to its diverse biological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitubercular, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure:

- Molecular Formula: C13H10BrFNO3

- Molecular Weight: 316.13 g/mol

The presence of the nitro group and halogens in the structure suggests potential reactivity that can be exploited in biological applications.

Antimicrobial Activity

Research has demonstrated that 2-Benzyloxy-1-bromo-3-fluoro-5-nitro-benzene exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains using the well diffusion method. The results indicated that the compound possesses notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.25 mg/mL |

| Escherichia coli | 0.625 mg/mL |

| Bacillus subtilis | 1.25 mg/mL |

| Klebsiella pneumoniae | 0.625 mg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Antitubercular Activity

The antitubercular activity of this compound was assessed against Mycobacterium tuberculosis H37Rv strain using the Microplate Alamar Blue assay (MABA). The results revealed significant activity with an MIC of 6.81 µM, indicating that the compound is more potent than traditional antitubercular drugs like isoniazid .

| Compound | MIC (µM) | Comparison Drug | MIC (µM) |

|---|---|---|---|

| 2-Benzyloxy-1-bromo-3-fluoro-5-nitro-benzene | 6.81 | Isoniazid | 12.5 |

| Unsubstituted benzyloxy derivative | 57.73 | Pyrazinamide | 25 |

This data highlights the potential for further development of this compound in treating tuberculosis .

Anticancer Activity

The anticancer properties of 2-Benzyloxy-1-bromo-3-fluoro-5-nitro-benzene were evaluated through in vitro studies on cancer cell lines. The compound demonstrated cytotoxic effects against various cancer types, with specific emphasis on its ability to induce apoptosis and inhibit cell proliferation.

In a study focusing on lung cancer cell lines, the compound exhibited an IC50 value of approximately 39 µM, indicating effective inhibition of cell growth compared to control treatments .

Case Studies and Research Findings

- Antimicrobial Efficacy: A recent study highlighted the synthesis and biological evaluation of derivatives related to benzyloxy compounds, showing that modifications in substituents can enhance antimicrobial activity significantly .

- Structure–Activity Relationship (SAR): Analysis of different derivatives revealed that specific substitutions on the benzene ring could lead to improved biological activities, suggesting a pathway for optimizing compounds for targeted therapeutic effects .

- Mechanism of Action: The mechanism by which 2-Benzyloxy-1-bromo-3-fluoro-5-nitro-benzene exerts its effects involves interaction with cellular targets such as enzymes or receptors, modulating their activity and leading to biological responses .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Benzyloxy-1-bromo-3-fluoro-5-nitro-benzene, and how can purity be validated?

- Methodology :

- Synthesis : Use sequential functionalization starting from a fluorobenzene precursor. Introduce the benzyloxy group via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Bromination can be achieved using NBS (N-bromosuccinimide) in the presence of a Lewis acid catalyst (e.g., FeBr₃) . Nitration should follow, employing mixed HNO₃/H₂SO₄ at 0–5°C to minimize side reactions.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol.

- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection at 254 nm; confirm >95.0% purity via GC-MS or HPLC as referenced for structurally similar brominated aromatics .

Q. How can spectroscopic techniques (NMR, IR) distinguish substituent positions in this compound?

- Methodology :

- ¹H NMR : The benzyloxy group’s methylene protons (CH₂) appear as a singlet at δ 4.8–5.2 ppm. Fluorine’s deshielding effect shifts adjacent aromatic protons downfield (δ 7.5–8.0 ppm). The nitro group’s meta-directing nature splits signals into distinct doublets .

- ¹³C NMR : The nitro group induces significant upfield shifts (δ 145–150 ppm for C-NO₂). Benzyloxy carbons appear at δ 70–75 ppm (OCH₂Ph) and δ 128–135 ppm (aromatic carbons) .

- IR : Strong NO₂ asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹. C-F stretches appear as sharp peaks near 1200 cm⁻¹ .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence electrophilic substitution reactions in this compound?

- Methodology :

- Electronic Effects : The nitro group (-NO₂) is a strong electron-withdrawing meta-director, while the benzyloxy group (-OBn) is electron-donating (ortho/para-directing). Fluorine’s inductive (-I) effect further deactivates the ring. Use DFT calculations (e.g., Gaussian09) to map electrostatic potential surfaces and predict regioselectivity .

- Steric Effects : The bulky benzyloxy group at position 2 hinders substitution at adjacent positions. Kinetic studies under varying temperatures (25–80°C) can quantify steric hindrance using competitive reaction monitoring via GC-MS .

Q. How can researchers resolve contradictions in reported yields for multi-step syntheses of this compound?

- Methodology :

- Stepwise Optimization : Isolate intermediates (e.g., after bromination) to identify yield-limiting steps. For example, incomplete nitration due to competing side reactions (e.g., denitration) can be mitigated by controlling HNO₃ concentration and reaction time .

- Analytical Cross-Validation : Compare yields using LC-MS for intermediate quantification and X-ray crystallography to confirm structural fidelity at each step .

- Reproducibility Checks : Replicate reactions under inert atmospheres (N₂/Ar) to exclude moisture/O₂ interference, as brominated intermediates are often moisture-sensitive .

Q. What computational approaches predict the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology :

- DFT Modeling : Calculate HOMO-LUMO gaps and Fukui indices to identify nucleophilic/electrophilic sites. The bromine atom at position 1 is a prime site for Pd-catalyzed coupling.

- Experimental Validation : Perform Suzuki reactions with phenylboronic acid (5 mol% Pd(PPh₃)₄, K₂CO₃ in THF/H₂O). Monitor reaction progress via TLC and compare with computational predictions .

Data Contradiction Analysis

Q. Why do discrepancies arise in melting point data for brominated aromatic derivatives?

- Methodology :

- Purity Assessment : Contaminants (e.g., residual solvents) lower melting points. Re-crystallize samples and compare DSC (Differential Scanning Calorimetry) thermograms with literature values .

- Polymorphism Screening : Use XRPD (X-ray Powder Diffraction) to detect crystalline forms. For example, 1-Bromo-3-fluoro-4-iodobenzene (mp 46–48°C) may exhibit polymorphism under different crystallization conditions .

Safety and Handling

Q. What precautions are critical when handling this compound’s nitro and bromo substituents?

- Methodology :

- Nitro Group Hazards : Avoid friction/impact; store in a cool, dry place away from oxidizers. Use explosion-proof equipment during synthesis .

- Bromine Handling : Use PPE (gloves, goggles) and work in a fume hood. Quench brominated waste with NaHSO₃ before disposal .

Application in Further Research

Q. How can this compound serve as a precursor for bioactive molecule synthesis?

- Methodology :

- Functionalization : Convert the bromine to a boronic acid via Miyaura borylation (Pd(dppf)Cl₂, B₂Pin₂) for use in Suzuki couplings. The nitro group can be reduced to an amine (H₂/Pd-C) for subsequent amide formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.